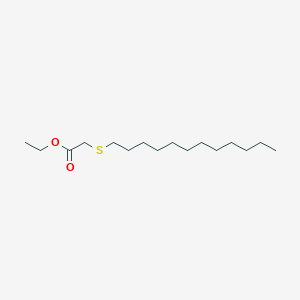

Acetic acid, (dodecylthio)-, ethyl ester

説明

Acetic acid, (dodecylthio)-, ethyl ester (CAS: Not explicitly provided; structurally inferred as ethyl 2-(dodecylthio)acetate) is a sulfur-containing ester derivative of acetic acid. Its molecular structure consists of an ethyl ester group (-OCH₂CH₃), a dodecylthio (-S-C₁₂H₂₅) substituent at the α-carbon of the acetic acid backbone. This compound belongs to the class of thioesters, characterized by a sulfur atom replacing the oxygen in the ester linkage, enhancing lipophilicity and altering reactivity compared to traditional oxygen-based esters.

Thioesters like this are significant in organic synthesis, surfactants, and polymer chemistry due to their unique electronic and solubility properties.

特性

CAS番号 |

88591-31-5 |

|---|---|

分子式 |

C16H32O2S |

分子量 |

288.5 g/mol |

IUPAC名 |

ethyl 2-dodecylsulfanylacetate |

InChI |

InChI=1S/C16H32O2S/c1-3-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18-4-2/h3-15H2,1-2H3 |

InChIキー |

UTAUTWBWOHOFPW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCSCC(=O)OCC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

酢酸(ドデシルチオ)-エチルの合成は、通常、酢酸、ドデシルチオール、およびエタノールのエステル化反応を含みます。反応は、硫酸または塩酸などの酸によって触媒され、完全な反応を保証するために還流条件下で行われます。一般的な反応は、次のように表すことができます。

CH3COOH+C12H25SH+C2H5OH→CH3COOC2H5+H2O

工業的製造方法

工業的な設定では、このエステルの製造は、連続フローリアクターを使用して規模を拡大できます。反応物はリアクターに連続的に供給され、生成物は連続的に取り除かれます。この方法は、高効率と収率を保証します。硫酸またはp-トルエンスルホン酸などの触媒の使用は、反応を加速するために一般的です。

化学反応の分析

科学研究における用途

酢酸(ドデシルチオ)-エチルは、科学研究でいくつかの用途があります。

化学: 有機合成の試薬として、およびさまざまな反応の溶媒として使用されます。

生物学: 潜在的な抗菌特性について研究されています。

医学: ミセルを形成する能力により、薬物送達システムでの使用の可能性について調査されています。

産業: 香料、香味料の製造に使用され、ポリマー業界の可塑剤として使用されます。

科学的研究の応用

Acetic acid, (dodecylthio)-, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer industries.

作用機序

類似の化合物との比較

類似の化合物

酢酸エチル: チオエーテル基を持たない、同様の溶媒特性を持つ単純なエステル。

酪酸メチル: 香味料で使用される、フルーティーな香りのある別のエステル。

酢酸ドデシル: チオエーテル基を持たない、同様の長鎖エステル。

独自性

酢酸(ドデシルチオ)-エチルは、チオエーテル基の存在により独自性があります。チオエーテル基は、疎水性の増加やスルホキシドまたはスルホンへの酸化の可能性などの独特の化学的特性を付与します。これは、両親媒性分子または特定の反応性を必要とする用途で特に有用です。

類似化合物との比較

Alkylthio-Substituted Acetic Acid Esters

Compounds with varying alkyl chain lengths or substituents on the thio group exhibit distinct physicochemical properties:

Key Differences :

- Chain Length : Longer alkyl chains (e.g., dodecyl) increase hydrophobicity and melting/boiling points compared to shorter chains (e.g., propyl) .

- Substituent Type : Aromatic thioesters (e.g., phenylthio) exhibit π-π interactions, influencing solubility and electronic properties, whereas aliphatic chains enhance lipid compatibility .

Oxygen-Based Acetic Acid Esters

Traditional esters like ethyl acetate (acetic acid, ethyl ester) lack sulfur, leading to contrasting behaviors:

Key Differences :

- Volatility: Ethyl acetate is highly volatile due to its low molecular weight, whereas the dodecylthio derivative is non-volatile and thermally stable .

- Reactivity : Thioesters undergo nucleophilic substitution more readily than oxygen esters due to sulfur’s polarizability, making them useful in coupling reactions .

生物活性

Acetic acid, (dodecylthio)-, ethyl ester, also known by its CAS number 88591-31-5, is an organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 88591-31-5 |

| Molecular Formula | C12H24O2S |

| Molecular Weight | 248.38 g/mol |

| IUPAC Name | Ethyl dodecylthioacetate |

Synthesis

The synthesis of acetic acid, (dodecylthio)-, ethyl ester typically involves the reaction of dodecylthiol with acetic acid in the presence of a suitable catalyst. This process can be optimized through various methods including esterification techniques that enhance yield and purity.

Antimicrobial Properties

Research indicates that acetic acid esters exhibit significant antimicrobial activity. For instance, studies have shown that various alkyl esters of acetic acid possess antibacterial properties against Gram-positive and Gram-negative bacteria. The hydrophobic nature of the dodecyl group enhances the compound's ability to disrupt bacterial membranes, leading to cell lysis and death .

Anticancer Activity

Preliminary studies suggest that acetic acid, (dodecylthio)-, ethyl ester may possess anticancer properties. In vitro tests using human cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis. For example, compounds similar to this ester have been shown to exhibit dose-dependent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating significant effectiveness at certain concentrations .

The biological activity of acetic acid, (dodecylthio)-, ethyl ester can be attributed to several mechanisms:

- Membrane Disruption : The long hydrophobic dodecyl chain allows the compound to integrate into lipid membranes, disrupting their integrity and leading to increased permeability.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism, restricting their growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased levels of ROS that can trigger apoptotic pathways .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of related compounds:

- Study on Antimicrobial Activity : A comparative study demonstrated that fatty acid esters including dodecylthio derivatives exhibited higher antimicrobial efficacy than their shorter-chain counterparts. The study concluded that increasing chain length correlates with enhanced activity due to improved membrane interaction .

- Anticancer Studies : In a study involving MCF-7 cells, it was found that treatment with acetic acid derivatives led to a significant reduction in cell viability at concentrations above 25 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。